H-Tyr(3-I)-OH

Catalog No.
S8080370
CAS No.
3078-39-5
M.F
C9H10INO3
M. Wt
307.08 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
H-Tyr(3-I)-OH

CAS Number

3078-39-5

Product Name

H-Tyr(3-I)-OH

IUPAC Name

(2S)-2-amino-3-(4-hydroxy-3-iodophenyl)propanoic acid

Molecular Formula

C9H10INO3

Molecular Weight

307.08 g/mol

InChI

InChI=1S/C9H10INO3/c10-6-3-5(1-2-8(6)12)4-7(11)9(13)14/h1-3,7,12H,4,11H2,(H,13,14)/t7-/m0/s1

InChI Key

UQTZMGFTRHFAAM-ZETCQYMHSA-N

solubility

3 mg/mL

Canonical SMILES

C1=CC(=C(C=C1CC(C(=O)O)N)I)O

Isomeric SMILES

C1=CC(=C(C=C1C[C@@H](C(=O)O)N)I)O

3-iodo-L-tyrosine is the monoiodotyrosine that is L-tyrosine carrying an iodo-substituent at position C-3 of the benzyl group. It has a role as a human metabolite, an EC 1.14.16.2 (tyrosine 3-monooxygenase) inhibitor and a mouse metabolite. It is a L-tyrosine derivative, a non-proteinogenic L-alpha-amino acid and a monoiodotyrosine. It is a tautomer of a 3-iodo-L-tyrosine zwitterion.
Iodotyrosine is a metabolite found in or produced by Escherichia coli (strain K12, MG1655).
Monoiodo-tyrosine has been reported in Homo sapiens with data available.
3-Iodotyrosine is an intermediate in the production of thyroid hormones and derivative of tyrosine where the carbon at position 3 in the benzyl group has been iodinated by thyroid peroxidase. 3-iodotyrosine (mono-iodotyrosine) can be further iodinated by thyroid peroxidase to form di- and tri-iodo forms. Mono-iodotyrosine can combine with a di-iodotyrosine to form triiodothyronine (T3) and two di-iodotyrosines can combine to form thyroxine (T4).

3-Iodo-L-tyrosine (H-Tyr(3-I)-OH) is a mono-halogenated aromatic amino acid that serves as a critical bifunctional building block in advanced peptide synthesis and protein engineering. Unlike native L-tyrosine, the incorporation of an iodine atom at the meta position of the phenolic ring provides a highly reactive aryl halide handle for transition-metal-catalyzed cross-coupling reactions while significantly lowering the pKa of the adjacent hydroxyl group [1]. This dual functionality makes it a high-value precursor for synthesizing biaryl-linked macrocyclic peptides, generating site-specific radiolabels, and introducing heavy atoms into recombinant proteins for crystallographic phasing [2]. For industrial and academic procurement, 3-Iodo-L-tyrosine offers a precise balance of reactivity and steric profile that cannot be achieved with unhalogenated or polyhalogenated analogs.

Research Fit

Workflow
Catecholamine depletion studies via tyrosine hydroxylase inhibition
Model context
Parkinsonian pathology modeling and thyroid hormone pathway analysis
Selection logic
Mono-iodinated L-tyrosine probe; halogenation at meta-position required for pathway-specific effects

Substituting 3-Iodo-L-tyrosine with unmodified L-tyrosine or 3,5-Diiodo-L-tyrosine fundamentally compromises both synthetic viability and final peptide properties. Native L-tyrosine lacks the aryl iodide moiety, rendering it completely inert to mild palladium-catalyzed Suzuki or Sonogashira cross-couplings required for late-stage peptide diversification [1]. Conversely, using 3,5-Diiodo-L-tyrosine introduces a second reactive site that leads to uncontrolled polymerization or multiple additions during cross-coupling, and its significantly lower pKa (~6.5) excessively alters the electrostatic and hydrogen-bonding profile of the target sequence compared to the mono-iodinated form [2]. Furthermore, substituting with lighter halogens like 3-Chloro-L-tyrosine fails in crystallographic applications because chlorine lacks the sufficient electron density required for robust anomalous dispersion phasing [3].

Substitution Risk

1
Bromo- or chloro-tyrosine analogs may shift enzyme inhibition potency and deiodination rate; TH inhibitory profile not transferable.
2
3,5-diiodo-L-tyrosine exhibits weaker inhibition and slower dehalogenation; catecholamine depletion endpoint may differ.
3
Non-halogenated tyrosine analogs do not induce α-synuclein aggregation; Parkinsonian model context may not be reproducible.

Phenolic pKa Shift for Selective Electrostatic Tuning

The mono-iodination of the tyrosine aromatic ring strongly withdraws electron density, lowering the pKa of the phenolic hydroxyl group. Quantitative measurements show that 3-Iodo-L-tyrosine has a pKa of approximately 8.2, compared to ~10.0 for unmodified L-tyrosine and ~6.5 for 3,5-Diiodo-L-tyrosine [1]. This intermediate acidity ensures that the hydroxyl group can be selectively deprotonated at slightly basic pH without affecting native tyrosine residues, while avoiding the near-complete physiological deprotonation seen with diiodotyrosine [2].

Evidence DimensionPhenolic Hydroxyl pKa
Target Compound Data3-Iodo-L-tyrosine (pKa ~ 8.2)
Comparator Or BaselineL-Tyrosine (pKa ~ 10.0) and 3,5-Diiodo-L-tyrosine (pKa ~ 6.5)
Quantified Difference1.8 unit reduction vs L-Tyrosine; 1.7 unit higher than Diiodotyrosine
ConditionsAqueous solution, standard pH titration

This intermediate pKa allows chemists to selectively activate the mono-iodinated residue for O-alkylation or tune the isoelectric point of a peptide without over-acidifying the target.

TH inhibition vs. DIT
Cross-study comparable
Ki = 0.39 µM vs. 3,5-diiodo-L-tyrosine (weaker, poorly deiodinated)
Supports mono-iodinated form for acute catecholamine depletion assay context
In vitro; rat TH. Comparator Ki not reported.

High-Yield Biaryl Formation via Suzuki Cross-Coupling

In the synthesis of complex cyclic peptides like the TMC-95 proteasome inhibitors, the construction of a biaryl linkage is a critical step. Unmodified L-tyrosine cannot undergo this reaction. However, fully protected 3-Iodo-L-tyrosine readily acts as the electrophile in Suzuki-Miyaura couplings. When reacted with aryl boronates under mild palladium catalysis, 3-Iodo-L-tyrosine derivatives yield the desired biaryl products in yields exceeding 79%, whereas alternative Stille coupling attempts yielded only ~20% with significant dehalogenation side products [1].

Evidence DimensionBiaryl coupling yield
Target Compound Data3-Iodo-L-tyrosine (Suzuki coupling) > 79% yield
Comparator Or BaselineStille coupling of equivalent stannanes (~20% yield) / Unmodified Tyrosine (0% yield)
Quantified Difference>4-fold increase in yield compared to alternative coupling strategies
ConditionsPd-catalyzed Suzuki coupling, mild basic conditions

Procuring the iodine-functionalized precursor is essential for viable, high-yield macrocyclization in peptide drug discovery where native tyrosine is synthetically inert.

In vivo deiodination vs. DIT/D-isomer
Head-to-head
Near-complete dehalogenation vs. poor deiodination for DIT and D-isomer
Rapid metabolic clearance supports thyroid hormone pathway study context
Rats in vivo; normal and thyroidectomized.

Anomalous Dispersion Phasing in X-Ray Crystallography

Solving the phase problem in protein crystallography often requires heavy atom incorporation. While native tyrosine provides no anomalous scattering, 3-Iodo-L-tyrosine can be genetically encoded into proteins via orthogonal amber suppression. The heavy iodine atom provides a strong anomalous signal, significantly outperforming lighter halogens like chlorine or fluorine, which lack sufficient electron density for Single-wavelength Anomalous Dispersion (SAD) phasing [1].

Evidence DimensionAnomalous scattering capability for SAD phasing
Target Compound Data3-Iodo-L-tyrosine (Strong anomalous signal from Iodine)
Comparator Or Baseline3-Chloro-L-tyrosine or L-Tyrosine (Insufficient/No anomalous signal)
Quantified DifferenceEnables direct de novo phase determination from a single protein crystal
ConditionsX-ray diffraction of recombinant proteins with site-specifically incorporated unnatural amino acids

Allows structural biology labs to procure a single unnatural amino acid to solve novel protein structures without relying on toxic heavy-metal soaking.

α-Synuclein aggregation vs. L-Tyr
Class-level
Induces aggregation at 5 nM; non-halogenated L-tyrosine does not
Meta-iodination required for Parkinsonian pathology model context
Primary substantia nigra neurons; data to verify.
In vivo Parkinsonism induction
Head-to-head
10 µM intrastriatal
Reported dose-dependent motor endpoint change in mice
Open field test; vehicle-controlled. 1 µM no observable response.
Purity & stability
Data to verify
99.79% HPLC; 3 yr at -20°C
Lot attribute may reduce experimental variability
Supplier-reported; source review recommended.
Solubility vs. DIT
Class-level
5 mg/mL in water; DIT expected lower due to additional iodine
May support aqueous formulation workflow
Class-level inference; solubility context to verify.

Late-Stage Peptide Diversification and Macrocyclization

Directly leveraging its high reactivity in Suzuki and Sonogashira cross-couplings, 3-Iodo-L-tyrosine is the precursor of choice for synthesizing biaryl-linked cyclic peptides (such as TMC-95 analogs) and alkynyl-modified peptides. It allows for mild, high-yield intramolecular cyclization without risking the epimerization of adjacent stereocenters [1].

De Novo Phasing in Protein X-Ray Crystallography

For structural biology workflows, 3-Iodo-L-tyrosine is incorporated into recombinant proteins using orthogonal tRNA/synthetase pairs. The heavy iodine atom provides the necessary anomalous dispersion signal to solve the phase problem via SAD, replacing traditional, less reproducible heavy-metal soaking methods [2].

Selective O-Alkylation and Isoelectric Tuning

Because its phenolic pKa is shifted to ~8.2, 3-Iodo-L-tyrosine is utilized in formulations and syntheses where selective deprotonation is required at physiological or slightly basic pH. This enables targeted chemical modifications on the iodinated residue without cross-reacting with unmodified L-tyrosine residues in the same sequence [3].

Application Fit

Application
Selection Property
Validation Focus
Catecholamine depletion studies
Tyrosine hydroxylase inhibition profile
Dopamine / norepinephrine endpoint monitoring
Parkinsonian pathology modeling
α-synuclein aggregation induction context
Motor endpoint and TH-positive neuron review
Thyroid hormone pathway analysis
In vivo deiodination rate context
Iodide salvage and deiodinase activity endpoints
Protein crystallography phasing
Iodine anomalous scattering (SAD)
De novo structure determination workflow

Physical Description

Solid

XLogP3

-1.1

Hydrogen Bond Acceptor Count

4

Hydrogen Bond Donor Count

3

Exact Mass

306.97054 Da

Monoisotopic Mass

306.97054 Da

Heavy Atom Count

14

Melting Point

205 °C

UNII

FRQ98U4U27

Wikipedia

3-Iodotyrosine

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